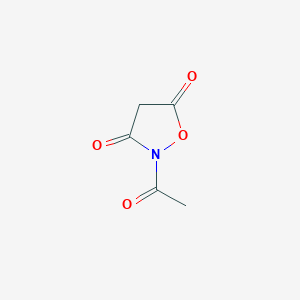
2-Acetyl-1,2-oxazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-1,2-oxazolidine-3,5-dione is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1,2-oxazolidine-3,5-dione typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method is the cyclization of amino alcohols with aldehydes or ketones under acidic or basic conditions . Another approach involves the use of microwave irradiation to facilitate the reaction between urea and ethanolamine, producing oxazolidinone derivatives .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed N-arylation and copper-catalyzed N-arylation are common methods used in large-scale production . These methods offer high selectivity and can be optimized for various functional groups.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1,2-oxazolidine-3,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Tert-butyl hydroperoxide in the presence of tetrabutylammonium iodide as a catalyst.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Aryl iodides and copper catalysts are commonly used for N-arylation reactions.
Major Products
The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted oxazolidines .
Scientific Research Applications
2-Acetyl-1,2-oxazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds, including antibiotics.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-Acetyl-1,2-oxazolidine-3,5-dione involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting protein synthesis in bacteria, similar to other oxazolidinone antibiotics . The compound binds to the bacterial ribosome, preventing the formation of the initiation complex and thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinone: A closely related compound with similar antibacterial properties.
Thiazolidine: Another five-membered heterocycle with sulfur instead of oxygen, used in different medicinal applications.
Pyrrolidine: A structurally similar compound with a nitrogen atom in the ring, used in organic synthesis.
Uniqueness
2-Acetyl-1,2-oxazolidine-3,5-dione is unique due to its specific ring structure and the presence of both acetyl and oxazolidine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
63524-77-6 |
|---|---|
Molecular Formula |
C5H5NO4 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
2-acetyl-1,2-oxazolidine-3,5-dione |
InChI |
InChI=1S/C5H5NO4/c1-3(7)6-4(8)2-5(9)10-6/h2H2,1H3 |
InChI Key |
AMQLKKXDAHHXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
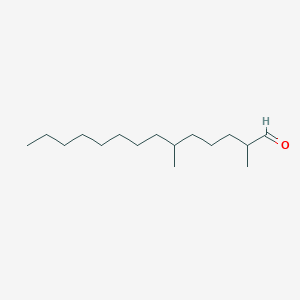
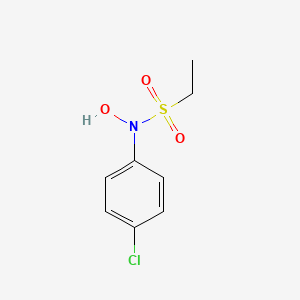
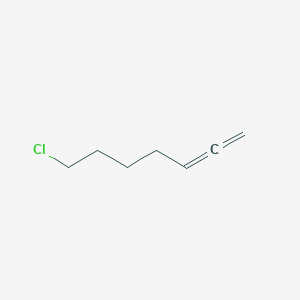
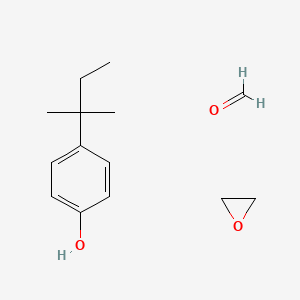
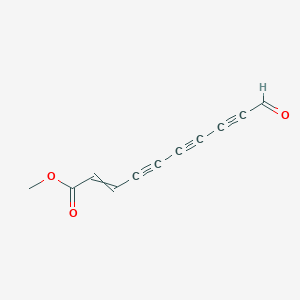
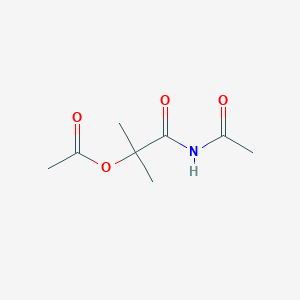
![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine](/img/structure/B14503779.png)


![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)

![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)
